molecular formula C11H7F3O2 B11875471 2-(Trifluoromethoxy)-4-naphthol

2-(Trifluoromethoxy)-4-naphthol

Cat. No.: B11875471
M. Wt: 228.17 g/mol
InChI Key: SXPRDCGHGDSZED-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)-4-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of arynes using 2,4-dinitro-1-fluorobenzene as a precursor . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of 2-(Trifluoromethoxy)-4-naphthol may involve large-scale trifluoromethoxylation reactions using specialized reagents and catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)-4-naphthol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Trifluoromethoxy)-4-naphthol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)-4-naphthol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)phenol
  • 4-(Trifluoromethoxy)aniline
  • 2-(Trifluoromethoxy)benzoic acid

Uniqueness: 2-(Trifluoromethoxy)-4-naphthol is unique due to its naphthol core, which provides distinct chemical reactivity and biological activity compared to other trifluoromethoxy-substituted compounds. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H7F3O2

Molecular Weight

228.17 g/mol

IUPAC Name

3-(trifluoromethoxy)naphthalen-1-ol

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)16-8-5-7-3-1-2-4-9(7)10(15)6-8/h1-6,15H

InChI Key

SXPRDCGHGDSZED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)OC(F)(F)F

Origin of Product

United States

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